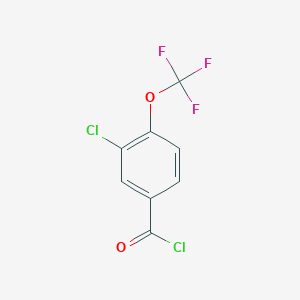

3-Chloro-4-(trifluoromethoxy)benzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, carboxylation, and chlorination, as seen in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride . The process conditions, such as the amount of sulfuric acid and reaction temperature, are critical for the yield and quality of the product. Similarly, the synthesis of 1-(3,4,5-trimethoxy-benzoyl)-benzotriazole from chlorinated benzoic acid and benzotriazole involves optimization of solvent, catalyst, and molar ratios to achieve a high yield .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-4-(trifluoromethoxy)benzoyl chloride can be complex, with the presence of multiple functional groups influencing the overall geometry and reactivity. For example, the molecular and supramolecular structure of a diastereomer with a chiral fluorinated exocyclic substituent on phosphorus was established using X-ray diffraction .

Chemical Reactions Analysis

Compounds with benzoyl chloride groups can participate in various chemical reactions. For instance, 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile, reacting with C-H acids to produce selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes . Additionally, the base-promoted cycloaddition of trifluoroacetohydrazonoyl chlorides with imidates to form 3-trifluoromethyl-1,2,4-triazoles demonstrates the reactivity of trifluoromethyl groups in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride can be inferred from related compounds. These properties are influenced by the presence of electronegative fluorine atoms and the reactive benzoyl chloride moiety. The steric structure of related compounds, such as 2-[1-(3-chlorophenyl)-2,2,2-trifluoroethoxy]-3-(trichloromethyl)-6,7-benzo-1,4,2λ5-dioxaphosphepin-5-one 2-oxide, is determined by regio- and stereoselective reactions . The synthesis conditions, such as temperature and solvent choice, can significantly affect the physical state and purity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Chlorinated Benzophenones : Karrer, Meier, and Pascual (2000) developed a one-pot synthesis for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, using a method that includes fluorination of 4-(trichloromethoxy)benzoyl chloride. This process is suitable for industrial scale-up, highlighting the utility of chlorinated benzoyl chlorides in synthesizing benzophenones for industrial applications (Karrer, Meier, & Pascual, 2000).

Catalytic Benzoylation : Yang and Huang (2007) investigated the catalytic benzoylation of 4-chloro-3-methylphenol sodium salt using a triliquid phase-transfer catalysis system. This study emphasizes the use of benzoyl chloride derivatives in the efficient synthesis of esters (Yang & Huang, 2007).

Acylation of Azaindoles : Zhang et al. (2002) explored the conditions for acylating azaindoles at the C-3 position using benzoyl chloride and other acyl chlorides. This demonstrates the role of benzoyl chloride derivatives in modifying azaindoles, which are significant in various chemical syntheses (Zhang et al., 2002).

Polymer Synthesis

Polyester Synthesis : Kricheldorf, Bolender, and Wollheim (1999) used 3,5-Bis(trimethylsiloxy)benzoyl chloride for the synthesis of star-shaped hyperbranched polyesters. This study illustrates the application of benzoyl chloride derivatives in creating novel polymeric materials (Kricheldorf, Bolender, & Wollheim, 1999).

Polyester Functionalization : Wooley, Hawker, Lee, and Fréchet (1994) described a method for producing hyperbranched aromatic polyesters with controllable molecular weights using 3,5-bis(trimethylsiloxy)benzoyl chloride. This highlights the use of benzoyl chloride derivatives in advanced polymer synthesis and functionalization (Wooley et al., 1994).

Drug Synthesis and Modification

- Synthesis of β-Amyloid Aggregation Inhibitor : Choi, Seo, Son, and Kang (2003) described the synthesis of a β-amyloid aggregation inhibitor using a benzoyl chloride derivative. This application signifies the role of benzoyl chloride in medicinal chemistry for synthesizing therapeutically relevant compounds (Choi, Seo, Son, & Kang, 2003).

Eigenschaften

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFYBTOKEKLGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378746 |

Source

|

| Record name | 3-chloro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(trifluoromethoxy)benzoyl chloride | |

CAS RN |

261763-17-1 |

Source

|

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)